Ramatroban ((+)-(3R)-3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydro-9- carbazolepropanoic acid, CAS 116649-85-5) [ [] ] is a potent dual antagonist of thromboxane A2 (TXA2) receptor (also known as the TP receptor) and the prostaglandin D2 receptor CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). [ [], [], [] ] It plays a crucial role in scientific research, particularly in studies focused on inflammatory diseases and their underlying mechanisms.
Ramatroban, chemically known as (3R)-3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydro-9-carbazolepropanoic acid, is a synthetic compound first developed by Bayer AG in 1989. It is classified as a dual antagonist of thromboxane A2 (TP) and prostaglandin D2 (DP2) receptors, making it significant in the fields of pharmacology and therapeutics. Initially, ramatroban was recognized for its role in managing allergic rhinitis and has since been explored for various other applications, including cardiovascular diseases and inflammatory conditions such as COVID-19 .
The synthesis of ramatroban involves several key steps, primarily focusing on the formation of the tetrahydrocarbazole structure. One notable method includes the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethylene glycol ketal in anhydrous toluene under reflux conditions. This method aims to optimize yield while minimizing the use of expensive reagents. The reaction typically requires monitoring through thin-layer chromatography (TLC) to ensure the complete conversion of starting materials .
Ramatroban's molecular structure features a complex arrangement that includes a tetrahydrocarbazole core with a fluorophenylsulfonamide substituent. The presence of the sulfonamide group is crucial for its receptor-binding properties. The molecular formula is C18H22FNO3S, with a molecular weight of approximately 357.44 g/mol. Its structural configuration allows for effective interaction with G-protein coupled receptors, particularly in terms of binding affinity and specificity .
Ramatroban participates in various chemical reactions, primarily through its interactions with biological receptors. As a dual receptor antagonist, it inhibits the actions of thromboxane A2 and prostaglandin D2 by blocking their respective receptors. This inhibition leads to reduced platelet aggregation and vasoconstriction, which are critical in managing thrombotic events and inflammation . The compound's ability to modulate these pathways suggests potential therapeutic roles beyond its initial indications.
The mechanism of action of ramatroban is primarily based on its antagonistic effects on TP and DP2 receptors. By binding to these receptors, ramatroban prevents their activation by endogenous ligands like thromboxane A2 and prostaglandin D2. This blockade results in decreased platelet aggregation and reduced inflammatory responses. Studies have shown that ramatroban exhibits a higher potency than aspirin in inhibiting platelet activation, suggesting its potential utility in treating conditions associated with excessive thrombus formation . Additionally, it has been indicated that ramatroban may also influence cytokine release and immune responses, further broadening its therapeutic scope.
Ramatroban exhibits several notable physical and chemical properties:
Ramatroban has diverse applications across various medical fields:
Ramatroban (BAY u 3405) is a unique dual antagonist targeting two distinct prostanoid receptors: thromboxane prostanoid (TP) and prostaglandin D₂ receptor 2 (DP2/CRTH2). This dual pharmacological action underpins its therapeutic potential in allergic and inflammatory diseases. The TP receptor primarily mediates platelet aggregation, vasoconstriction, and bronchoconstriction via thromboxane A₂ (TXA₂) signaling. By contrast, CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) is activated by prostaglandin D₂ (PGD₂), triggering chemotaxis of Th2 lymphocytes, eosinophils, and basophils, along with the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) [4] [7].
PGD₂ is the dominant prostaglandin released by activated mast cells during allergic responses, with levels increasing up to 150-fold in asthmatic airways post-allergen challenge [7]. It signals through two GPCRs: DP1 (which elevates cAMP and generally exerts anti-inflammatory effects) and CRTH2 (which reduces cAMP and promotes inflammation). Ramatroban’s antagonism of CRTH2 disrupts PGD₂-mediated activation of Gi proteins, thereby inhibiting calcium mobilization, cell migration, and cytokine production [2] [9]. Simultaneously, its blockade of TP receptors counteracts TXA₂-driven vasoconstriction and platelet aggregation [4]. This dual action is particularly effective in mitigating thromboinflammation and maladaptive immune responses, as evidenced in COVID-19 pneumonia, where ramatroban alleviated hypoxemia and acute respiratory distress by suppressing lipid mediator storms [1].
Table 1: Key Signaling Pathways Targeted by Ramatroban
Receptor | Primary Ligand | G-Protein Coupling | Cellular Effects | Ramatroban’s Action |
---|---|---|---|---|
TP | Thromboxane A₂ (TXA₂) | Gq/11 | Platelet aggregation, vasoconstriction, bronchoconstriction | Antagonism reduces thromboembolic events |
CRTH2 (DP2) | Prostaglandin D₂ (PGD₂) | Gi/o | Chemotaxis of Th2 cells/eosinophils, cytokine release (IL-4/5/13) | Antagonism suppresses allergic inflammation |
DP1 | Prostaglandin D₂ (PGD₂) | Gs | Vasodilation, inhibition of cell migration | No significant activity |
Ramatroban’s efficacy stems from its precise interactions with conserved residues in the ligand-binding pockets of TP and CRTH2 receptors. CRTH2, unlike classical prostanoid receptors, shares structural homology with chemoattractant receptors (e.g., fMLP and C5a receptors) and possesses a semi-occluded binding pocket covered by a structured N-terminus [8]. Site-directed mutagenesis studies reveal that CRTH2 residues His-106 (transmembrane helix III, TM III), Arg-178 (extracellular loop II), Lys-209 (TM V), and Glu-268 (TM VI) are critical for PGD₂ binding. Substitutions like K209A and E268A drastically reduce PGD₂ affinity but spare indomethacin binding, highlighting divergent binding modes for distinct ligands [3].
Ramatroban, a sulfonamide derivative, anchors to CRTH2 via ionic interactions between its carboxylate group and Arg-178, while its hydrophobic indene core occupies a subpocket lined by His-106 and Tyr-261 [5] [8]. Tyr-261 is particularly crucial for ramatroban’s binding, as phenylalanine substitution (Y261F) severely impairs affinity. This residue also governs selectivity over DP1, which lacks an equivalent binding motif [3] [8]. For the TP receptor, ramatroban’s fused tricyclic structure competes with TXA₂ at the orthosteric site, though detailed structural data remains limited compared to CRTH2.
Table 2: Impact of CRTH2 Mutations on Ramatroban and Ligand Binding
Mutation | Location | Effect on PGD₂ Binding | Effect on Ramatroban Binding | Functional Consequence |
---|---|---|---|---|
H106A | TM III | ↓↓ | ↔ | Reduced cAMP inhibition and chemotaxis |
R178A | ECL-II | ↓↓↓ | ↓↓↓ | Complete loss of ligand response |
K209A | TM V | ↓↓↓ | ↓↓ | Impaired calcium flux |
E268A | TM VI | ↓↓ | ↔ | Selective loss of PGD₂ signaling |
Y261F | TM VI | ↔ | ↓↓↓ | Abolished indomethacin/ramatroban efficacy |
Ramatroban serves as a structural template for developing selective CRTH2 antagonists. Its moderate affinity for TP receptors (IC₅₀ ~100 nM) initially limited its utility as a pure CRTH2 blocker [4]. Newer analogs address this through strategic modifications:
Dual TP/CRTH2 antagonists like ramatroban remain valuable in diseases where both pathways contribute to pathology (e.g., COVID-19-associated thromboinflammation) [1]. However, pure CRTH2 antagonists (e.g., fevipiprant) show superior efficacy in Th2-driven asthma by specifically dampening eosinophil recruitment and cytokine production without interfering with TP-related hemostasis [7] [9].
Table 3: Selectivity Profile of Ramatroban and Key Analogs
Compound | CRTH2 Kᵢ/IC₅₀ (nM) | TP Kᵢ/IC₅₀ (nM) | CRTH2:TP Selectivity Ratio | Clinical Status |
---|---|---|---|---|
Ramatroban | 10–50 | ~100 | 1:2 | Marketed (Japan, allergic rhinitis) |
Fevipiprant | 0.5–1.0 | >1,000 | >1,000 | Phase III (asthma) |
OC000459 | 13 | >10,000 | >770 | Phase II (asthma, allergic rhinitis) |
AZ1981 | 0.6 | >1,000 | >1,600 | Phase II (asthma) |
Compound 44 (Amira) | 6 | >1,000 | >166 | Preclinical |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7